5-Chloro-2-methoxy-4-methylbenzenesulfonamide
Overview
Description
5-Chloro-2-methoxy-4-methylbenzenesulfonamide (CMMS) is a compound that has been studied for its potential applications in the field of scientific research. This molecule is composed of a benzene ring with a chloro group, a methoxy group, and a methyl group attached to a sulfonamide group. In recent years, CMMS has been explored for its ability to act as a catalyst in various reactions, as well as its potential to be used in pharmaceutical applications.
Scientific Research Applications
1. Spectroscopic Studies and Fluorescent Complex Formation
A study by Kimber et al. (2003) explored the synthesis of analogues of a Zinquin-related fluorophore, including derivatives of 4-methylbenzenesulfonamide. These compounds, upon addition of Zn(II) to the solution, exhibited bathochromic shifts in their ultraviolet/visible spectra. Notably, all these compounds formed fluorescent complexes with Zn(II), except for the 5-methoxy compound, showcasing their potential in spectroscopic studies (Kimber et al., 2003).
2. Development of Novel Metallophthalocyanines
Kantekin et al. (2015) reported the synthesis and characterization of novel metallophthalocyanines, involving a compound structurally related to 4-methylbenzenesulfonamide. These metallophthalocyanines exhibited unique electrochemical and spectroelectrochemical properties, indicating their potential applications in materials science and catalysis (Kantekin et al., 2015).
3. Exploration of Antifungal Activities
Zareef et al. (2007) synthesized a series of benzenesulfonamides, including derivatives similar to 4-methylbenzenesulfonamide, and screened them for antifungal activities. This research contributes to the understanding of the potential medicinal applications of these compounds in treating fungal infections (Zareef et al., 2007).
4. Alzheimer’s Disease Therapeutic Agents
Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, structurally related to 4-methylbenzenesulfonamide. They evaluated these compounds as potential therapeutic agents for Alzheimer's disease, with some showing significant inhibitory activity against acetylcholinesterase (Abbasi et al., 2018).
5. Anticancer Research
Pomarnacka et al. (2009) investigated the synthesis of N,S-substituted derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide. These compounds were tested for their anticancer activity, and some showed moderate cytotoxic activity, contributing to the research in anticancer therapeutics (Pomarnacka et al., 2009).
properties
IUPAC Name |
5-chloro-2-methoxy-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHIRMCXZNAVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625840 | |
Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-4-methylbenzenesulfonamide | |
CAS RN |
199590-75-5 | |
Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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